Naphazoline hydrochloride

Descripción general

Descripción

El Clorhidrato de Nafhazolina es un vasoconstrictor simpaticomimético utilizado principalmente para el alivio sintomático del enrojecimiento y la picazón de los ojos, así como la congestión nasal . Se encuentra comúnmente en gotas para los ojos y preparaciones nasales de venta libre . El compuesto se desarrolló por primera vez en 1942 como una formulación nasal para la congestión .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El Clorhidrato de Nafhazolina se sintetiza a partir de ácido alfa-naftilacético y etilendiamina a través de una serie de reacciones que incluyen condensación, ciclización y salificación . El proceso involucra los siguientes pasos:

Condensación: El ácido alfa-naftilacético reacciona con etilendiamina para formar un intermedio.

Ciclización: El intermedio se somete a ciclización para formar 2-(1-naftilmetil)-4,5-dihidro-1H-imidazol.

Salificación: El derivado de imidazol se convierte luego en Clorhidrato de Nafhazolina mediante la reacción con ácido clorhídrico.

Métodos de producción industrial: La producción industrial de Clorhidrato de Nafhazolina implica pasos similares pero a mayor escala. El proceso está optimizado para un alto rendimiento y pureza, a menudo utilizando catalizadores específicos y condiciones de reacción controladas para minimizar las reacciones secundarias y garantizar la consistencia .

Análisis De Reacciones Químicas

Tipos de reacciones: El Clorhidrato de Nafhazolina principalmente se somete a:

Oxidación: Puede oxidarse bajo condiciones específicas, aunque esta no es una reacción común para sus aplicaciones típicas.

Reducción: Las reacciones de reducción son menos comunes pero pueden ocurrir bajo ciertas condiciones.

Sustitución: Las reacciones de sustitución pueden ocurrir, particularmente en presencia de nucleófilos fuertes.

Reactivos y condiciones comunes:

Oxidación: Agentes oxidantes fuertes como el permanganato de potasio.

Reducción: Agentes reductores como el hidruro de litio y aluminio.

Sustitución: Nucleófilos como el hidróxido de sodio.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de las condiciones y los reactivos específicos utilizados. Por ejemplo, la oxidación puede conducir a la formación de derivados de naftaleno, mientras que las reacciones de sustitución pueden producir varios compuestos de imidazol sustituidos .

Aplicaciones Científicas De Investigación

Ophthalmology

Naphazoline hydrochloride is widely used in ophthalmic preparations. Its primary application is as a topical decongestant in eye drops, where it alleviates redness and irritation caused by minor eye irritations. The mechanism involves stimulating the alpha-adrenergic receptors in the conjunctival blood vessels, leading to vasoconstriction and reduced redness.

Case Study: Myopathic Ptosis

A study investigated the effects of this compound (0.1%) on patients with myopathic ptosis. The results indicated that naphazoline significantly widened the palpebral fissure with minimal impact on pupillary diameter and ocular pressure. However, repeated use led to tachyphylaxis, diminishing its effectiveness over time .

Rhinology

In rhinology, this compound is commonly employed in nasal sprays for the temporary relief of nasal congestion associated with allergies, sinusitis, and colds. By constricting blood vessels in the nasal mucosa, it reduces swelling and improves airflow through the nasal passages.

Clinical Application

Naphazoline's efficacy in treating nasal obstruction has been documented through various clinical trials, confirming its role as a first-line treatment for acute nasal congestion .

Pharmaceutical Development

This compound serves as a model compound in pharmaceutical research aimed at developing new medications for respiratory and ocular conditions. Its established pharmacological profile makes it a valuable reference for studying drug interactions and therapeutic protocols.

Research on Drug Interactions

In pharmacological studies, naphazoline is utilized to understand interactions with other drugs, aiding researchers in developing safer therapeutic regimens .

Veterinary Medicine

Beyond human applications, this compound is also used in veterinary medicine to alleviate nasal congestion in animals. Its versatility highlights its potential benefits across species, particularly for treating respiratory issues in pets .

Chemical Research Applications

This compound finds applications in chemical research as a reagent in synthetic processes. Its chemical properties allow it to participate in various reactions, including oxidation and reduction processes.

Comparative Summary of Applications

| Field | Application | Mechanism |

|---|---|---|

| Ophthalmology | Topical decongestant for eye redness | Vasoconstriction of conjunctival blood vessels |

| Rhinology | Nasal spray for congestion relief | Vasoconstriction of nasal mucosa |

| Pharmaceutical Research | Model compound for drug development | Reference for pharmacological interactions |

| Veterinary Medicine | Relief of nasal congestion in animals | Similar vasoconstrictive effects |

| Chemical Research | Reagent for synthetic processes | Participates in various chemical reactions |

Mecanismo De Acción

El Clorhidrato de Nafhazolina funciona estimulando los receptores alfa-adrenérgicos en las arteriolas de la conjuntiva y la mucosa nasal . Esta estimulación conduce a vasoconstricción, lo que reduce la hinchazón, el enrojecimiento y la incomodidad . El compuesto causa la liberación de norepinefrina en los nervios simpáticos, que se une a los receptores alfa-adrenérgicos e induce la vasoconstricción .

Compuestos similares:

Oximetazolina: Otro agonista alfa-adrenérgico utilizado para fines similares.

Fenilefrina: Un descongestionante común con propiedades vasoconstrictoras similares.

Tetrahidrozolilina: Se utiliza en gotas para los ojos para aliviar el enrojecimiento.

Unicidad: El Clorhidrato de Nafhazolina es único en su rápido inicio de acción y su uso dual tanto en preparaciones oftálmicas como nasales . Tiene una estructura química distinta que le permite dirigirse eficazmente a los receptores alfa-adrenérgicos, lo que lo hace muy eficaz para reducir la congestión y el enrojecimiento .

Comparación Con Compuestos Similares

Oxymetazoline: Another alpha-adrenergic agonist used for similar purposes.

Phenylephrine: A common decongestant with similar vasoconstrictive properties.

Tetrahydrozoline: Used in eye drops for redness relief.

Uniqueness: Naphazoline Hydrochloride is unique in its rapid onset of action and its dual use in both ophthalmic and nasal preparations . It has a distinct chemical structure that allows it to effectively target alpha-adrenergic receptors, making it highly effective for reducing congestion and redness .

Actividad Biológica

Naphazoline hydrochloride is an adrenergic drug primarily utilized for its vasoconstrictive properties in treating nasal and ocular congestion. This article delves into its biological activity, mechanisms of action, clinical applications, and associated case studies, providing a comprehensive overview of the compound.

This compound acts predominantly as an alpha-adrenergic agonist , stimulating alpha-1 and alpha-2 adrenergic receptors. This stimulation leads to vasoconstriction in arterioles, which effectively reduces blood flow to the nasal mucosa or conjunctiva, alleviating symptoms of congestion. The drug also exhibits mild beta-adrenergic activity, which can result in rebound vasodilation following prolonged use .

Key Pharmacodynamic Properties

- Vasoconstriction : Primarily through alpha-1 receptor activation.

- Norepinephrine Release : Induces norepinephrine release, contributing to its sympathomimetic effects.

- Duration of Action : Effects typically last between 4 to 8 hours, although individual responses may vary .

Clinical Applications

This compound is employed in various clinical settings:

- Nasal Congestion : Effective for treating allergic and non-allergic rhinitis.

- Ocular Congestion : Used in eye drops for conditions like conjunctivitis and blepharospasm.

- Vasoconstriction in Surgical Procedures : Sometimes utilized to minimize bleeding during nasal surgeries .

Adverse Effects and Risks

While naphazoline is effective, it is not without risks. Prolonged use can lead to rhinitis medicamentosa , a condition characterized by rebound nasal congestion. Other potential side effects include:

Case Study 1: Medication Overuse Headache

A notable case involved a 34-year-old male who developed chronic headaches attributed to excessive use of naphazoline nitrate nasal spray. Initially self-diagnosed with chronic sinusitis, he used the spray multiple times daily for relief. Eventually, he was diagnosed with medication overuse headache rather than sinusitis, highlighting the risks associated with prolonged naphazoline use .

Case Study 2: Allergic Conjunctivitis Treatment

In a controlled study on mice, this compound was administered alongside olopatadine to assess its efficacy in reducing allergic conjunctivitis symptoms. Results indicated that both agents significantly decreased conjunctival vascular hyperpermeability induced by histamine and allergens. This suggests a synergistic effect that may enhance treatment outcomes for allergic conjunctivitis .

Research Findings

Recent research has explored the broader implications of naphazoline's biological activity:

Propiedades

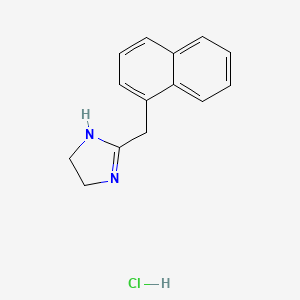

IUPAC Name |

2-(naphthalen-1-ylmethyl)-4,5-dihydro-1H-imidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2.ClH/c1-2-7-13-11(4-1)5-3-6-12(13)10-14-15-8-9-16-14;/h1-7H,8-10H2,(H,15,16);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DJDFFEBSKJCGHC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN=C(N1)CC2=CC=CC3=CC=CC=C32.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

835-31-4 (Parent) | |

| Record name | Naphazoline hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID7045788 | |

| Record name | Naphazoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>37 [ug/mL] (The mean of the results at pH 7.4), Soluble in ethanol; slightly soluble in chlorform; insoluble in benzene and ether, In water, 4.0X10+5 mg/L at 25 °C | |

| Record name | SID855777 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

| Record name | NAPHAZOLINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Mechanism of Action |

Naphazoline constricts the vascular system of the conjunctiva. It is presumed that this effect is due to direct stimulation action of the drug upon the alpha-adrenergic receptors in the arterioles of the conjunctiva, resulting in decreased conjunctival congestion., The mechanism of action of naphazoline has not been conclusively determined. Most pharmacologists believe that the drug directly stimulates alpha-adrenergic receptors of the sympathetic nervous system and exerts little or no effect on beta-adrenergic receptors. Following topical application of naphazoline to the conjunctiva, small arterioles are constricted and conjunctival congestion is temporarily relieved, but reactive hyperemia may occur. The drug also may produce mydriasis when applied to the conjunctiva, but this effect is usually minimal with the concentrations used as ocular decongestants. | |

| Record name | NAPHAZOLINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

WHITE CRYSTALLINE POWDER | |

CAS No. |

550-99-2 | |

| Record name | Naphazoline hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=550-99-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Naphazoline hydrochloride [USP:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000550992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | NAPHAZOLINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757110 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NAPHAZOLINE HYDROCHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=35711 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Naphazoline hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7045788 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Naphazoline hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.173 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NAPHAZOLINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MZ1131787D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | NAPHAZOLINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

255-260 °C | |

| Record name | NAPHAZOLINE HYDROCHLORIDE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2174 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.